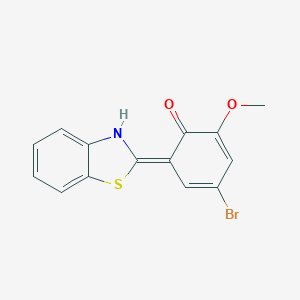
(6E)-6-(3H-1,3-benzothiazol-2-ylidene)-4-bromo-2-methoxycyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6E)-6-(3H-1,3-benzothiazol-2-ylidene)-4-bromo-2-methoxycyclohexa-2,4-dien-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of (6E)-6-(3H-1,3-benzothiazol-2-ylidene)-4-bromo-2-methoxycyclohexa-2,4-dien-1-one involves the inhibition of various cellular pathways. It has been found to inhibit the activity of the NF-kB pathway, which is involved in inflammation and cancer progression. It has also been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
(6E)-6-(3H-1,3-benzothiazol-2-ylidene)-4-bromo-2-methoxycyclohexa-2,4-dien-1-one has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and to inhibit the migration and invasion of cancer cells. It has also been found to reduce inflammation and to protect neurons from oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using (6E)-6-(3H-1,3-benzothiazol-2-ylidene)-4-bromo-2-methoxycyclohexa-2,4-dien-1-one in lab experiments include its potential applications in various fields of scientific research, its ability to inhibit cellular pathways involved in cancer and inflammation, and its ability to induce apoptosis in cancer cells. The limitations include the need for further studies to determine its toxicity and potential side effects.
Future Directions
The future directions for the study of (6E)-6-(3H-1,3-benzothiazol-2-ylidene)-4-bromo-2-methoxycyclohexa-2,4-dien-1-one include further studies to determine its potential applications in various fields of scientific research, its toxicity and potential side effects, and its efficacy in combination with other drugs. It is also important to study the structure-activity relationship of this compound to develop more potent and selective inhibitors of cellular pathways involved in cancer and inflammation. Additionally, it is important to study the pharmacokinetics and pharmacodynamics of this compound to determine its potential use as a therapeutic agent.
Synthesis Methods
The synthesis of (6E)-6-(3H-1,3-benzothiazol-2-ylidene)-4-bromo-2-methoxycyclohexa-2,4-dien-1-one has been achieved using different methods. One of the methods involves the reaction between 4-bromo-2-methoxycyclohexa-2,4-dien-1-one and 2-aminothiophenol in the presence of a catalyst. Another method involves the reaction between 2-bromo-4-methoxycyclohexa-2,5-dien-1-one and 2-aminobenzothiazole in the presence of a catalyst.
Scientific Research Applications
(6E)-6-(3H-1,3-benzothiazol-2-ylidene)-4-bromo-2-methoxycyclohexa-2,4-dien-1-one has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-tumor activity and has been studied for its potential use as an anti-cancer drug. It has also been studied for its potential use as an anti-inflammatory agent and for its neuroprotective effects.
properties
Product Name |
(6E)-6-(3H-1,3-benzothiazol-2-ylidene)-4-bromo-2-methoxycyclohexa-2,4-dien-1-one |
|---|---|
Molecular Formula |
C14H10BrNO2S |
Molecular Weight |
336.21 g/mol |
IUPAC Name |
(6E)-6-(3H-1,3-benzothiazol-2-ylidene)-4-bromo-2-methoxycyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C14H10BrNO2S/c1-18-11-7-8(15)6-9(13(11)17)14-16-10-4-2-3-5-12(10)19-14/h2-7,16H,1H3/b14-9+ |
InChI Key |
OIPQRWJJGOFGFA-NTEUORMPSA-N |
Isomeric SMILES |
COC1=CC(=C/C(=C\2/NC3=CC=CC=C3S2)/C1=O)Br |
SMILES |
COC1=CC(=CC(=C2NC3=CC=CC=C3S2)C1=O)Br |
Canonical SMILES |
COC1=CC(=CC(=C2NC3=CC=CC=C3S2)C1=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B305208.png)
![[4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone](/img/structure/B305209.png)
![N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide](/img/structure/B305212.png)
![N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide](/img/structure/B305213.png)
![N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide](/img/structure/B305214.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B305217.png)
![N-[4-(diethylsulfamoyl)phenyl]thiophene-2-sulfonamide](/img/structure/B305218.png)
![N-{4-[(4-bromoanilino)sulfonyl]phenyl}-2-thiophenesulfonamide](/img/structure/B305219.png)
![N-(2-methylphenyl)-2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B305221.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B305222.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B305223.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B305224.png)
![N-cyclohexyl-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B305226.png)
![N-(3-chloro-4-methoxyphenyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B305227.png)